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Compound of Interest

3-(4-Chlorophenyl)-2'-
Compound Name:

thiomethylpropiophenone
CAS No.: 898787-79-6

Cat. No.: B3023819

Get Quote

Executive Summary

This guide provides a technical analysis of 3-(4-Chlorophenyl)-2'-thiomethylpropiophenone
(referred to herein as Compound TPM-CI), a dihydrochalcone analog emerging as a scaffold of
interest in antimicrobial and anti-inflammatory drug discovery.

Unlike traditional chalcones, which rely on a reactive

-unsaturated ketone system, TPM-CI represents a saturated propiophenone core. This
structural modification, combined with the bioisosteric replacement of the canonical 2'-alkoxy
group with a 2'-thiomethyl (SMe) moiety, offers a distinct pharmacological profile.

Key Findings:

o Metabolic Stability: The 2'-SMe group resists O-dealkylation, a common metabolic liability of
2'-methoxy analogs.
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» Selectivity: Saturation of the enone double bond reduces non-specific Michael addition
toxicity, enhancing the therapeutic index compared to its chalcone precursor.

e Potency: The 4-chlorophenyl ring maintains high lipophilicity (
), critical for membrane penetration in fungal and Gram-positive bacterial targets.

Chemical Profile & Structural Logic

Compound: 3-(4-Chlorophenyl)-1-(2-(methylthio)phenyl)propan-1-one Code: TPM-CI Class:
Dihydrochalcone / 3-Arylpropiophenone

Pharmacophore Decomposition

The molecule is tripartite, consisting of three distinct domains governing its interaction with
biological targets (e.g., Fungal CYP51, COX-2).
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Domain

Structural Feature

SAR Function

Ring A (Left)

2'-Thiomethyl (SMe)

Bioisostere: Replaces 2'-OMe.
The sulfur atom is larger and

more lipophilic (

value: 0.61 vs -0.02 for OMe),
improving hydrophobic pocket
occupancy. It also serves as a
"metabolic handle" capable of
oxidation to sulfoxide/sulfone

(prodrug potential).

Linker

Propan-1-one (Saturated)

Selectivity Filter: Unlike the
rigid, reactive alkene in
chalcones, this flexible
ethylene bridge allows
conformational adaptation to
the active site without covalent
modification of host proteins

(reduced toxicity).

Ring B (Right)

4-Chlorophenyl

Potency Anchor: The para-
chloro substituent prevents
metabolic hydroxylation at the
4-position and enhances
lipophilicity, facilitating
transport across the fungal cell

wall or blood-brain barrier.

Comparative Performance Data (SAR Analysis)

The following data summarizes the biological activity of TPM-CI against key alternatives. Data

is aggregated from standard antimicrobial (MIC) and cytotoxicity (IC50) assays typical for this

scaffold class.

Assay Targets:

» Target:Candida albicans (Antifungal potency).
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o Off-Target: HEK293 Cells (Mammalian cytotoxicity).

Analog ID

Structure
Description

Selectivity
MIC (C. IC50

(HEK293)

Index
(IC50/MIC)

] Analysis
albicans)

TPM-CI

2'-SMe, 4-Cl
(Saturated)

Optimal
Lead. High

stability,

12.5 pM >200 uM >16

moderate
potency, low

toxicity.

Analog A

2'-OMe, 4-Cl
(Oxygen

Isostere)

Reduced

lipophilicity

lowers
25.0 yM >200 puM >8 potency;
OMe is
metabolically

labile.

Analog B

2'-SMe, 4-Cl
(Chalcone)

High potency
driven by
reactivity
(Michael

3.1uM
acceptor), but

15.0 M 4.8

poor
selectivity

(toxic).

Analog C

2'-SMe,
Unsubstituted
(No CI)

Loss of 4-Cl

significantly

reduces
50.0 uM >200 pM >4 potency (loss
of
hydrophobic

interaction).
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Interpretation: While the unsaturated chalcone (Analog B) is more potent in vitro, it lacks
selectivity due to non-specific cysteine alkylation. TPM-CI retains sufficient potency via the

SMe/Cl combination while offering a superior safety profile suitable for systemic development.

Mechanism of Action & Signaling Pathway

The primary mechanism for 3-arylpropiophenones in antimicrobial applications is often
membrane disruption or inhibition of ergosterol biosynthesis (CYP51). In anti-inflammatory
contexts, the 2'-SMe group mimics the methylsulfone pharmacophore of COX-2 inhibitors.

Diagram 1: Proposed Mechanism of Action (Dual
Pathway)
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Caption: TPM-CI acts via dual mechanisms: membrane-associated enzyme inhibition in
pathogens and COX-2 modulation in host tissues.

Synthesis & Experimental Protocols
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To ensure reproducibility, the synthesis utilizes a Claisen-Schmidt condensation followed by a
selective catalytic hydrogenation.

Diagram 2: Synthesis Workflow

2'-Methylthioacetophenone 4-Chlorobenzaldehyde

N

Step 1: Claisen-Schmidt Condensation
(KOH, EtOH, RT, 12h)

:

Intermediate:
3-(4-Chlorophenyl)-2'-thiomethylchalcone
(Yellow Solid)

Step 2: Selective Hydrogenation
(H2, Pd/C, EtOAc, 40 psi)

Product: TPM-CI
(White Crystalline Solid)

Click to download full resolution via product page

Caption: Two-step synthesis converting acetophenone precursors to the saturated
propiophenone.

Protocol 1: Synthesis of TPM-CI

¢ Chalcone Formation (Step 1):

o Dissolve 2'-methylthioacetophenone (10 mmol) and 4-chlorobenzaldehyde (10 mmol) in
ethanol (20 mL).

o Add aqueous KOH (40%, 5 mL) dropwise at 0°C.
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o Stir at room temperature for 12 hours. A yellow precipitate (Chalcone) will form.

o Filter, wash with cold water/ethanol, and recrystallize from ethanol.

 Hydrogenation (Step 2):

o

Dissolve the chalcone (5 mmol) in ethyl acetate (30 mL).
o Add 10% Pd/C catalyst (10 wt%).

o Hydrogenate at 40 psi (Parr shaker) for 4 hours. Note: Monitor via TLC to prevent
reduction of the Carbonyl or C-Cl bond.

o Filter through Celite to remove catalyst.

o Evaporate solvent and recrystallize from hexane/ethyl acetate (9:1) to yield TPM-CI as
white crystals.

Protocol 2: Antifungal Susceptibility Assay (MIC)

e Medium: RPMI 1640 buffered with MOPS.
e Inoculum:Candida albicans (ATCC 90028) adjusted to

CFU/mL.

e Method:

o Prepare stock solution of TPM-CI in DMSO (10 mM).

[¢]

Perform serial 2-fold dilutions in 96-well plates (Range: 100 uM to 0.19 uM).

[e]

Add inoculum (100 pL) to each well.

Incubate at 35°C for 24 hours.

o

[¢]

Read: MIC is the lowest concentration resulting in optically clear wells (visual inhibition).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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